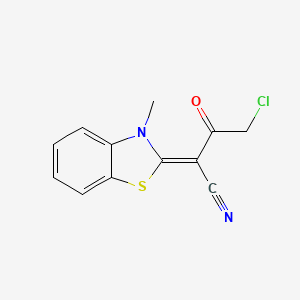![molecular formula C10H11N3OS B15240527 {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol is a chemical compound with the molecular formula C10H11N3OS It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol typically involves the reaction of 1,2,3-thiadiazole derivatives with phenylmethanol derivatives. One common method includes the reaction of 1,2,3-thiadiazole-4-carboxylic acid with phenylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanone.
Reduction: Formation of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The thiadiazole ring is known to interact with nucleic acids, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,4-Thiadiazole: Differing in the position of nitrogen atoms, it exhibits distinct chemical reactivity.
1,2,5-Thiadiazole: Known for its unique electronic properties and applications in materials science.
Uniqueness
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11N3OS |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
[2-(thiadiazol-4-ylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C10H11N3OS/c14-6-8-3-1-2-4-10(8)11-5-9-7-15-13-12-9/h1-4,7,11,14H,5-6H2 |
Clave InChI |
PMEIMLLRNZSEOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CO)NCC2=CSN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


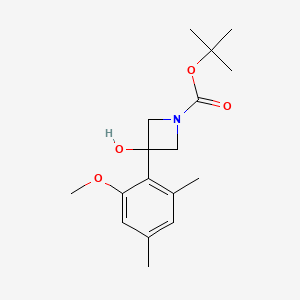
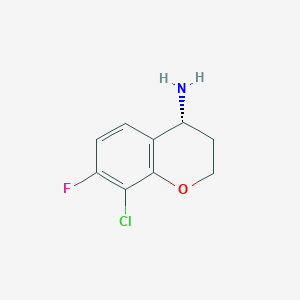

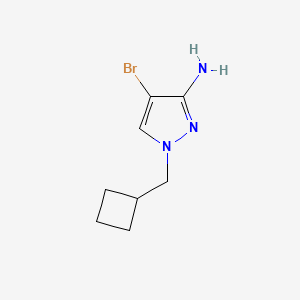
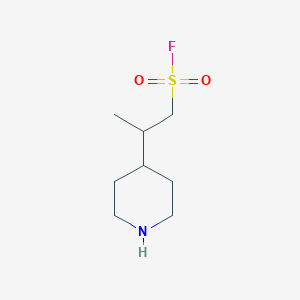

![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)


